

An In-depth Technical Guide to the Physicochemical Properties of Potassium Carbonate Hydrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Potassium carbonate hydrate*

Cat. No.: *B7908450*

[Get Quote](#)

Abstract: Potassium carbonate (K_2CO_3), a versatile inorganic salt, exists in both anhydrous and hydrated forms, with the sesquihydrate ($K_2CO_3 \cdot 1.5H_2O$) being the most common stable hydrate. This guide provides a comprehensive technical overview of the physical and chemical properties of **potassium carbonate hydrate**, tailored for researchers, scientists, and drug development professionals. We delve into its structural characteristics, thermal behavior, solubility, and chemical reactivity. Furthermore, this document outlines its critical roles in pharmaceutical formulations as a buffering agent, pH modifier, and effervescent component. Standardized analytical protocols for characterization, including Karl Fischer titration and thermogravimetric analysis, are detailed to ensure scientific rigor and reproducibility.

Introduction and Pharmaceutical Significance

Potassium carbonate, historically known as potash or pearl ash, is a white, crystalline salt with significant applications across various industries.^{[1][2]} In the pharmaceutical sector, its hydrated forms are particularly valued for their well-defined properties, including high solubility in water and strong alkalinity.^{[1][3]} These characteristics make it an indispensable excipient in drug formulation, where it functions primarily as a pH adjuster, buffering agent, and a key component in effervescent dosage forms.^{[4][5]}

Maintaining a specific pH is often critical for the stability, solubility, and efficacy of active pharmaceutical ingredients (APIs).^[4] Potassium carbonate's ability to create a stable alkaline environment helps prevent the degradation of sensitive drug molecules.^{[4][5]} In effervescent

tablets, its reaction with an acid, such as citric acid, generates carbon dioxide, leading to rapid tablet disintegration and dissolution, which can enhance drug bioavailability.[1][4]

Understanding the precise physical and chemical properties of its hydrated state is paramount for formulation scientists to ensure product quality, stability, and performance.[4]

Molecular Structure and Hydration States

Potassium carbonate is the dipotassium salt of carbonic acid.[6] While the anhydrous form (K_2CO_3) is well-characterized, it is highly hygroscopic and readily absorbs moisture from the atmosphere to form hydrates.[2][7] The most stable and commercially available hydrated form is potassium carbonate sesquihydrate, which has the chemical formula $K_2CO_3 \cdot 1.5H_2O$.[3][6][8]

Crystals of potassium carbonate sesquihydrate belong to the monoclinic crystal system.[9] The water molecules are integral to the crystal lattice, and their removal requires energy, typically in the form of heat. The presence of this "water of crystallization" significantly influences the compound's bulk properties, including its density, stability, and handling characteristics, compared to the anhydrous salt.[10][11]

Physical Properties

The physical properties of potassium carbonate sesquihydrate are distinct from its anhydrous counterpart. These properties are crucial for process development, handling, and storage in a pharmaceutical setting.

Appearance: Potassium carbonate sesquihydrate typically presents as white, odorless, translucent crystals or a granular powder.[3][12][13]

Hygroscopicity: While the anhydrous form is strongly deliquescent (readily absorbs atmospheric water to form a solution), the sesquihydrate is more stable under ambient conditions.[6][14] However, it is still important to store it in tightly sealed containers to prevent changes in its hydration state.[7][12]

Solubility: It is very soluble in water but insoluble in ethanol and acetone.[2][15][16][17] This high aqueous solubility is a key attribute for its use in oral and parenteral formulations.[1]

Thermal Properties: Upon heating, **potassium carbonate hydrate** loses its water of crystallization. The anhydrous salt has a high melting point of 891 °C and decomposes at

higher temperatures.[6][18][19] The dehydration process is a critical characteristic and is discussed in detail in the Chemical Properties and Analytical sections.

Table 1: Comparative Physical Properties of Potassium Carbonate Forms

Property	Anhydrous (K_2CO_3)	Sesquihydrate ($K_2CO_3 \cdot 1.5H_2O$)
Molar Mass	138.205 g/mol [6]	~165.23 g/mol [12]
Appearance	White, hygroscopic solid[6][18]	White, translucent crystals or granules[13]
Density	2.43 g/cm ³ [6][18]	~2.1-2.2 g/cm ³
Melting Point	891 °C (decomposes)[6][18]	Decomposes (loses water) upon heating[20]
Solubility in Water	110.5 g/100 mL at 20°C[21]	Highly soluble[3]
Solubility in Ethanol	Insoluble[15][16]	Insoluble[17]
pH (aqueous solution)	Strongly alkaline (~11.6)[2][6]	Strongly alkaline[3]

Chemical Properties

Basicity: In aqueous solution, the carbonate ion (CO_3^{2-}) hydrolyzes to produce bicarbonate (HCO_3^-) and hydroxide (OH^-) ions, resulting in a strongly alkaline solution. This property is the basis for its function as a buffering and pH-modifying agent.[15][22]

Reaction with Acids: As a carbonate salt, it reacts vigorously with acids in a neutralization reaction to produce a potassium salt, water, and carbon dioxide gas.[2][22] This effervescent reaction is fundamental to its use in certain pharmaceutical dosage forms.[4] $K_2CO_3(aq) + 2HCl(aq) \rightarrow 2KCl(aq) + H_2O(l) + CO_2(g)$

Thermal Decomposition and Dehydration: When heated, potassium carbonate sesquihydrate undergoes dehydration to yield the anhydrous salt. This process often occurs in distinct steps. [20] Studies using thermogravimetric analysis (TGA) show that the initial dehydration can begin at temperatures around 80 °C.[20][23] The complete removal of water typically occurs above

130-200°C.[6][20] The anhydrous salt itself is thermally stable, melting at 891°C and only decomposing above 1200°C.[6][24]

[Click to download full resolution via product page](#)

Caption: Dehydration of potassium carbonate sesquihydrate to its anhydrous form upon heating.

Analytical Characterization Protocols

Accurate characterization of **potassium carbonate hydrate** is essential for quality control in pharmaceutical development. The water content is a critical quality attribute.

Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for determining water content in drug substances and excipients due to its high accuracy, precision, and specificity for water.[10][25][26] It can quantify both free water and water of crystallization.[10]

Principle: The KF titration is based on the Bunsen reaction, where water reacts with iodine and sulfur dioxide in a buffered alcohol solvent.[25][26] The endpoint is reached when all water in the sample has been consumed, which is typically detected potentiometrically.[10]

Methodology: Volumetric Karl Fischer Titration

- **Rationale:** The volumetric method is chosen for its suitability for samples with water content down to 1%, which is appropriate for analyzing hydrates.[25] Coulometric KF is preferred for trace amounts (ppm levels).[25][27]
- **Instrumentation:** An automated volumetric Karl Fischer titrator with a platinum electrode is required.
- **Reagents:**

- Anhydrous Methanol (or a specialized KF solvent)
- Volumetric Karl Fischer Reagent (Composite or Two-Component)
- Certified Water Standard (e.g., Sodium Tartrate Dihydrate)[\[28\]](#)
- Protocol Steps:
 - System Preparation: Add sufficient anhydrous methanol to the titration vessel to immerse the electrode tip.
 - Solvent Titration (Pre-titration): Titrate the methanol with the KF reagent to a stable, dry endpoint. This removes any residual moisture from the solvent and the vessel.
 - Standardization: Accurately weigh a suitable amount of a certified water standard (e.g., 150-350 mg of sodium tartrate dihydrate) and add it to the vessel.[\[28\]](#) Titrate with the KF reagent to the endpoint. The water equivalence factor (F), in mg of H₂O per mL of reagent, is calculated.[\[28\]](#) This step is critical for accuracy and should be performed in triplicate.
 - Sample Analysis: Accurately weigh an appropriate amount of the **potassium carbonate hydrate** sample and quickly transfer it to the titration vessel.
 - Titration: Titrate the sample with the standardized KF reagent to the electrometric endpoint. The volume of titrant consumed is recorded.
 - Calculation: The percentage of water in the sample is calculated using the volume of titrant consumed, the water equivalence factor (F), and the sample weight.

Characterization of Thermal Behavior by Thermogravimetric Analysis (TGA)

TGA is a powerful technique for studying the thermal stability and dehydration of hydrates.[\[29\]](#) It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[\[30\]](#)[\[31\]](#)

Principle: As the hydrated sample is heated, it loses its water of crystallization, resulting in a measurable mass loss. The temperature at which this mass loss occurs and the total

percentage of mass lost provide information about the dehydration process and the stoichiometry of the hydrate.

Methodology: TGA of Potassium Carbonate Hydrate

- Rationale: A controlled heating rate allows for the clear separation of different thermal events, such as the loss of distinct water molecules or decomposition.[\[32\]](#)
- Instrumentation: A calibrated Thermogravimetric Analyzer.
- Protocol Steps:
 - Sample Preparation: Accurately weigh 5-10 mg of the **potassium carbonate hydrate** sample into a standard TGA pan (e.g., aluminum or platinum).
 - Instrument Setup: Place the sample pan in the TGA furnace.
 - Experimental Conditions:
 - Purge Gas: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.
 - Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to approximately 300 °C at a constant heating rate of 10 °C/min.[\[30\]](#) A higher final temperature is not necessary for observing dehydration.
 - Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve will show one or more steps corresponding to mass loss.
 - Data Analysis:
 - Determine the onset temperature of each mass loss step.
 - Calculate the percentage mass loss for each step. For $K_2CO_3 \cdot 1.5H_2O$, the theoretical mass loss corresponding to 1.5 moles of water is approximately 16.35%. This calculated value should be compared to the experimental result.

- The derivative of the TGA curve (DTG curve) can be plotted to more clearly identify the temperatures at which the rate of mass loss is maximal.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of a hydrate.

Conclusion

Potassium carbonate hydrate, particularly the sesquihydrate, is a fundamentally important material in pharmaceutical sciences. Its distinct physical properties, such as high aqueous solubility, and chemical characteristics, including strong basicity and predictable thermal dehydration, make it a highly functional excipient. For scientists and researchers in drug development, a thorough understanding and precise analytical characterization of this compound are essential for formulating stable, effective, and high-quality medicinal products. The application of standardized methodologies like Karl Fischer titration and thermogravimetric analysis ensures the reliability of these formulations, upholding the principles of scientific integrity and quality control.

References

- Takasugi Pharmaceutical Co., Ltd.
- Sciencemadness Wiki.
- PubChem.
- American Elements.
- Evonik.
- BYJU'S.
- Wikipedia.
- Wikipedia.
- Evonik.
- FUNCMATER.
- Mettler Toledo.
- Turito. Potassium Carbonate: Structure, Properties & Uses of K₂CO₃. [Link]
- Inchem.org.
- Utah Trading LLC. Potassium Carbonate (K₂CO₃): A Key Compound in Pharmaceutical Industries. [Link]
- CoLab.
- Advanced Measurement Instruments.
- PubChem.
- Pharmaguideline.

- Hawkins, Inc. Potassium Carbonate, Anhydrous Supplier & Distributor. [\[Link\]](#)
- Dr. Paul Lohmann. Potassium Carbonate in Biopharmaceutical Production. [\[Link\]](#)
- Chemistry Stack Exchange. Thermal decomposition of K₂CO₃. [\[Link\]](#)
- ReachCentrum.
- Vedantu. Potassium Carbonate (K₂CO₃): Structure, Properties & Uses. [\[Link\]](#)
- Quora.
- NIH National Library of Medicine.
- ResearchGate. Thermogravimetric analysis (TGA)
- Azer Scientific. Potassium Carbonate 1.
- Oxford Fine Chem Lab.
- Crystal Growth & Design.
- ResearchGate.
- MDPI.
- Diva-portal.org.
- ResearchGate. Thermogravimetric analysis (TGA)
- Food and Agriculture Organization of the United Nations.
- Food and Agriculture Organization of the United Nations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Potassium Carbonate (K₂CO₃): A Key Compound in Pharmaceutical Industries | UTAH Trading [utah.ae]
- 2. Potassium Carbonate (K₂CO₃): Structure, Properties & Uses [vedantu.com]
- 3. Potassium Carbonate Sesquihydrate – Reliable Chemical Supplier [allanchem.com]
- 4. nbinno.com [nbino.com]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. Potassium carbonate - Wikipedia [en.wikipedia.org]
- 7. finechemicals.panpage.de [finechemicals.panpage.de]
- 8. americanelements.com [americanelements.com]

- 9. POTASSIUM CARBONATE, SESQUIHYDRATE | 6381-79-9 [chemicalbook.com]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. finechemicals.panpage.de [finechemicals.panpage.de]
- 13. fao.org [fao.org]
- 14. Potassium carbonate sesquihydrate (K₂CO₃•1.5H₂O)- Crystalline - FUNCMATER [funcmater.com]
- 15. Potassium Carbonate/K₂CO₃/584-08-7/High purity/Granular/Supplier/Manufacturer/Distributor | Takasugi Pharmaceutical Co., Ltd. [takasugi-seiyaku.co.jp]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Potassium Carbonate Sesquihydrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 18. Potassium Carbonate: Structure, Properties & Uses of K₂CO₃ [turito.com]
- 19. quora.com [quora.com]
- 20. Elucidating the Dehydration Pathways of K₂CO₃•1.5H₂O - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alfachemic.com [alfachemic.com]
- 22. ICSC 1588 - POTASSIUM CARBONATE (ANHYDROUS) [inchem.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. byjus.com [byjus.com]
- 26. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 27. metrohm.com [metrohm.com]
- 28. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 29. Thermogravimetric Analysis and Crystalline Hydrates - AMI – Advanced Measurement Instruments [ami-instruments.com]
- 30. Hydration Capacity and Mechanical Properties of Cement Paste Backfill for Metal Mines on the Qinghai–Tibet Plateau [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. skb.skku.edu [skb.skku.edu]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Potassium Carbonate Hydrate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7908450#physical-and-chemical-properties-of-potassium-carbonate-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com